![molecular formula C16H12ClN3O B2909228 4-Chloro-N'-[(E)-1H-indol-3-ylmethylidene]benzohydrazide CAS No. 15641-01-7](/img/structure/B2909228.png)

4-Chloro-N'-[(E)-1H-indol-3-ylmethylidene]benzohydrazide

Descripción general

Descripción

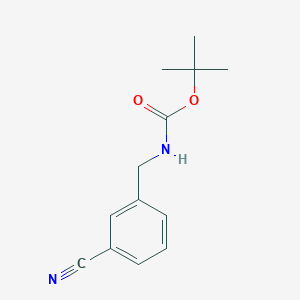

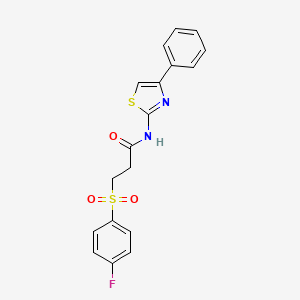

4-Chloro-N’-[(E)-1H-indol-3-ylmethylidene]benzohydrazide is a unique chemical compound provided to early discovery researchers . It has a linear formula of C16H12ClN3O and a CAS Number of 2205034-34-8 .

Molecular Structure Analysis

The molecular structure of 4-Chloro-N’-[(E)-1H-indol-3-ylmethylidene]benzohydrazide is represented by the SMILES string O=C(C(C=C1)=CC=C1Cl)N/N=C/C2=CNC3=CC=CC=C23 . This representation provides a way to visualize the compound’s structure using specialized software.Aplicaciones Científicas De Investigación

Affinity-Based Purification

This compound has been used in affinity-based purification processes. For example, a study aimed to purify horseradish peroxidase A2A isoenzyme extracellularly in Pichia pastoris using an affinity column that utilizes a similar benzohydrazide derivative .

Molecular Docking and Drug Design

Benzohydrazide derivatives, including those similar to the compound , have been evaluated for their potential as anti-prostate cancer agents through molecular docking studies .

Structural Analysis

The molecular and crystal structures of benzohydrazide derivatives have been studied for their potential as multidrug ligands for various biological activities .

Safety and Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . Therefore, the buyer assumes responsibility to confirm product identity and/or purity . Specific safety and hazard information for this compound was not found in the available sources.

Mecanismo De Acción

Target of Action

Similar compounds have been known to target enzymes like 3-hydroxyacyl-[acyl-carrier-protein] dehydratase fabz . This enzyme plays a crucial role in the fatty acid biosynthesis pathway, which is essential for the survival of many organisms.

Mode of Action

It’s suggested that the compound might interact with its targets, leading to changes in their function

Biochemical Pathways

Based on its potential target, it could affect the fatty acid biosynthesis pathway .

Result of Action

Similar compounds have been observed to induce apoptosis , suggesting that this compound might have similar effects.

Propiedades

IUPAC Name |

4-chloro-N-[(E)-1H-indol-3-ylmethylideneamino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O/c17-13-7-5-11(6-8-13)16(21)20-19-10-12-9-18-15-4-2-1-3-14(12)15/h1-10,18H,(H,20,21)/b19-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBLZZOWNBREDHK-VXLYETTFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801324007 | |

| Record name | 4-chloro-N-[(E)-1H-indol-3-ylmethylideneamino]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801324007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

9.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49673025 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-Chloro-N'-[(E)-1H-indol-3-ylmethylidene]benzohydrazide | |

CAS RN |

15641-01-7 | |

| Record name | 4-chloro-N-[(E)-1H-indol-3-ylmethylideneamino]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801324007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[(chloroacetyl)amino]-4-(2,5-dimethylphenyl)thiophene-3-carboxylate](/img/structure/B2909145.png)

![N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2909149.png)

![N-(1-(6-(2-fluorophenyl)pyridazin-3-yl)pyrrolidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2909151.png)

![N-[[4-(2,5-dimethylphenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2909152.png)

![(4-((4-Chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(3-methyl-4-nitrophenyl)methanone](/img/structure/B2909153.png)

![5-chloro-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-methoxy-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2909155.png)

![2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2909165.png)